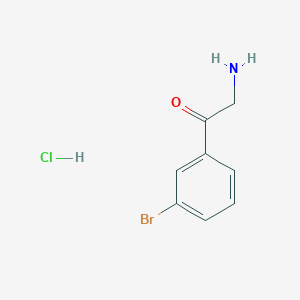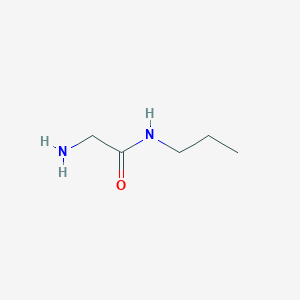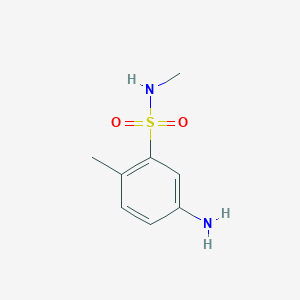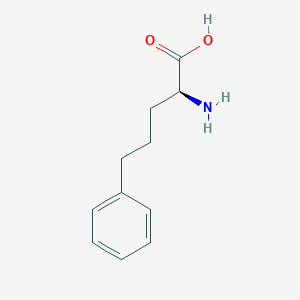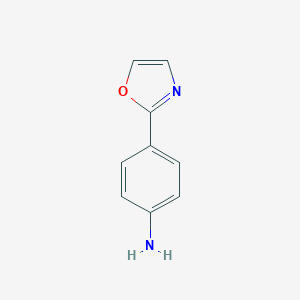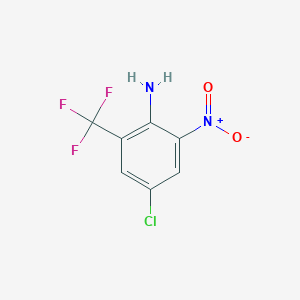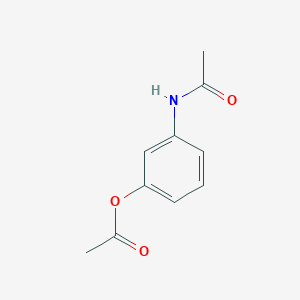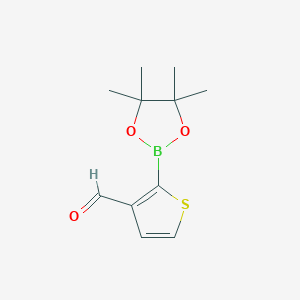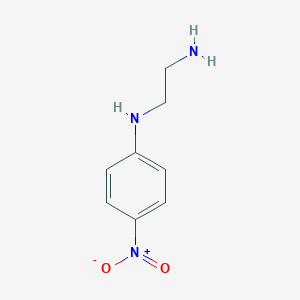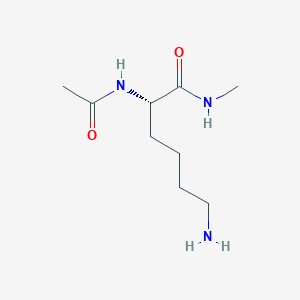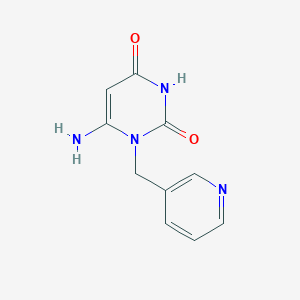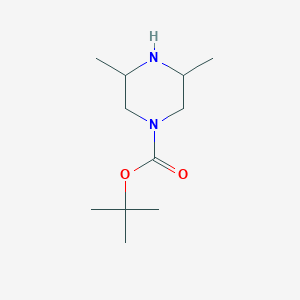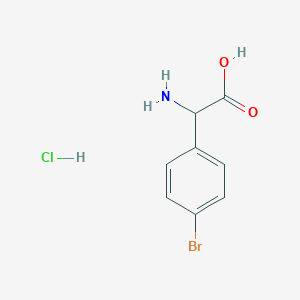
2-アミノ-2-(4-ブロモフェニル)酢酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(4-bromophenyl)acetic acid hydrochloride is an organic compound with the molecular formula C8H9BrClNO2. It is a white crystalline solid that is soluble in water, ethanol, and acetone. This compound is often used as a starting reagent or intermediate in organic synthesis due to its unique chemical properties.
科学的研究の応用
2-Amino-2-(4-bromophenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
Target of Action
It’s structurally similar compound, 4-bromophenylacetic acid, has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride might interact with similar targets.
Mode of Action
Based on the reported action of 4-bromophenylacetic acid, it can be inferred that this compound might interact with its targets to cause changes in the transmembrane potential .
Biochemical Pathways
The depolarization effect it might cause suggests that it could influence ion transport pathways across the cell membrane .
Result of Action
Based on the reported effects of 4-bromophenylacetic acid, it can be inferred that this compound might cause changes in the transmembrane potential, which could have downstream effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride typically involves the following steps:
Preparation of 4-Bromophenol: 4-Bromophenol is synthesized by reacting p-bromoanisole with sodium hydroxide.
Formation of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is then reacted with bromoacetic acid to form 2-Bromo-2-(4-bromophenyl)acetic acid.
Synthesis of 2-Amino-2-(4-bromophenyl)acetic acid: The final step involves reacting 2-Bromo-2-(4-bromophenyl)acetic acid with ammonia to yield 2-Amino-2-(4-bromophenyl)acetic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.
類似化合物との比較
- 2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride
- 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(4-iodophenyl)acetic acid hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs.
- Reactivity: The bromine atom is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-amino-2-(4-bromophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQBUDPQVTWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709665-71-4 |
Source


|
| Record name | Benzeneacetic acid, α-amino-4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709665-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-2-(4-bromophenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
